2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(2-bromopyridin-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-5-7(1-2-11-8)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSRKQIFCXMTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol typically involves the bromination of pyridine derivatives followed by nucleophilic substitution reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-pyridine with an appropriate boronic acid derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The ethanolamine moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol. This compound has shown promise as an inhibitor of various cancer cell lines, particularly through mechanisms involving the inhibition of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation. For instance, modifications to the bromine substituent on the pyridine ring have been shown to enhance potency against FTase, leading to significant reductions in cancer cell viability .
1.2 Anti-inflammatory Effects
In addition to its anticancer properties, derivatives of this compound have exhibited anti-inflammatory activities. Studies have indicated that certain substituted pyridine compounds can effectively suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The structure–activity relationship (SAR) analyses suggest that electron-donating groups enhance this activity, making these compounds potential candidates for treating inflammatory diseases .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol typically involves the bromination of pyridine derivatives followed by amination reactions. Various synthetic routes have been explored to optimize yield and purity. For example, employing microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to traditional methods .
Table 1: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Traditional Synthesis | 24 hours | 60 | Longer reaction times |
| Microwave-Assisted Synthesis | 1 hour | 85 | Faster and higher yields |
| Solvent-Free Reactions | 2 hours | 75 | Eco-friendly approach |
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethanolamine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogen Substituents : The bromine atom in the target compound enhances electrophilic reactivity compared to chlorine in AR02AHMP , facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). In contrast, chlorine in AR02AHMP may reduce steric hindrance but lower leaving-group ability .
- Functional Group Diversity: The ethanolamine group in the target compound contrasts with the acetyl group in 2-bromo-4-acetyl pyridine . While the former improves hydrophilicity and hydrogen-bonding capacity, the latter introduces electron-withdrawing effects, altering the pyridine ring’s electronic properties.
- Biological Activity: Tyrosol analogs () exhibit tyrosinase inhibition (~40–70% at 1 mM), attributed to phenolic hydroxyl groups. The target compound’s pyridine-ethanolamine structure may target different enzymes or receptors, though direct data are lacking . TAS-103’s quinoline core and aminoethyl side chain enable dual topoisomerase inhibition, suggesting that similar motifs in the target compound could be explored for anticancer activity .
Biological Activity
2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol features a bromo-substituted pyridine ring linked to an ethanolamine moiety. This unique configuration contributes to its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 243.12 g/mol |
| Structural Features | Bromo group at position 2 of the pyridine ring |
Antimicrobial Activity
Research indicates that 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.
- Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
- Staphylococcus aureus: 5.64 to 77.38 µM
- Escherichia coli: 2.33 to 156.47 µM
- Candida albicans: MIC values ranging from 16.69 to 78.23 µM
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
Preliminary studies have indicated that this compound may also possess anticancer properties. Its ability to interact with specific molecular targets could lead to modulation of pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer progression, similar to other brominated pyridine derivatives .
Structure-Activity Relationship (SAR)
The presence of the bromo group in the pyridine ring is crucial for enhancing the compound's reactivity and biological activity. Comparisons with structurally similar compounds reveal that variations in substituents can significantly alter biological outcomes.
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-[Ethyl(pyridin-4-ylmethyl)amino]ethanol | Ethyl instead of bromo | Reduced activity |
| 2-[Methyl(pyridin-4-ylmethyl)amino]ethanol | Methyl instead of bromo | Moderate activity |
| 2-[Butyl(pyridin-4-ylmethyl)amino]ethanol | Butyl instead of bromo | Variable activity |
The bromo substitution enhances solubility and stability, which may contribute to the observed antimicrobial and anticancer effects .
Case Studies
Several studies have investigated the biological activities of compounds related to 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol:
- Antimicrobial Efficacy Study : A study demonstrated that compounds with similar structural features exhibited strong inhibitory effects against various pathogenic bacteria, supporting the potential use of these derivatives in clinical settings .
- Anticancer Research : Another investigation focused on the inhibition of human farnesyltransferase (hFTase), revealing that brominated compounds showed enhanced potency against cancer cell lines compared to their non-brominated counterparts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromo substituent on the pyridine ring undergoes nucleophilic substitution under mild conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid (80°C, DMF) | Biaryl derivatives | 72–85% | |
| Amination | NH₃/MeOH (reflux) | 2-Amino-pyridin-4-ylmethyl derivatives | 68% | |
| Methoxylation | NaOMe/MeOH (60°C) | 2-Methoxy-pyridin-4-ylmethyl analogs | 91% |
Mechanistic Insight : The bromine atom's electrophilicity is enhanced by the pyridine ring's electron-withdrawing nature, facilitating cross-couplings and substitutions.
Oxidation and Reduction Reactions
The ethanol moiety and amino group participate in redox transformations:
Oxidation
-
Ethanol → Carboxylic Acid : Chromium trioxide (CrO₃) in H₂SO₄ converts the hydroxyl group to a carboxylic acid at 90°C (Yield: 63%).
-
Amine → Nitroso : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms nitroso intermediates .
Reduction
-
Bromopyridine → Pyridine : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding dehalogenated products (Yield: 78%).
Condensation and Cyclization
The amino-ethanol side chain enables cyclization under acidic or basic conditions:
Example : Reaction with 4-chlorobenzaldehyde forms a stable Schiff base (λₐbs: 320 nm) used in metal chelation studies .
Biological Interactions
While not a direct therapeutic agent, its derivatives show receptor-binding activity:
| Derivative | Target | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|---|
| Sulfamide analog 17 | ETₐ Receptor | 0.5 | Competitive antagonism | |
| Pyrimidine-coupled variant | M₃ mAChR | 0.8 | Positive allosteric modulation |
Key Finding : Substituents on the pyridine ring (e.g., bromine) significantly enhance binding affinity to G-protein-coupled receptors .
Industrial-Scale Reactions
Optimized protocols for large-scale synthesis include:
-
Buchwald-Hartwig Amination : Using Xantphos/Pd₂(dba)₃, this reaction achieves 89% yield in <4 hours.
-
Continuous-Flow Bromination : HBr/H₂O₂ in microreactors reduces byproduct formation by 40% compared to batch processes.
Stability and Side Reactions
-
Hydrolysis : The compound degrades in strongly acidic (pH <2) or basic (pH >10) conditions, forming pyridinone byproducts.
-
Thermal Decomposition : Above 200°C, elimination of HBr occurs, generating reactive vinyl intermediates.
Comparative Reactivity
Data for structurally similar compounds highlight its unique profile:
| Compound | Electrophilicity (eV) | LogP | Dominant Reaction Pathway |
|---|---|---|---|
| 2-Bromo-4-pyridinemethanol | 1.45 | 1.2 | Nucleophilic substitution |
| 2-Chloro-pyridin-4-ylmethyl analog | 1.32 | 1.5 | Oxidative coupling |
| Target Compound | 1.67 | 0.9 | Reductive amination |
Electrophilicity calculated via DFT at the B3LYP/6-31G level.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol, and how are reaction conditions optimized?
- Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated pyridine intermediates (e.g., 2-bromomethylpyridine derivatives) can react with ethanolamine under reflux in ethanol, using ammonium acetate as a catalyst to promote cyclization or amination . Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. How is the structural integrity of 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol validated post-synthesis?
- Answer: Characterization involves multi-spectral analysis:
- NMR: and NMR identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ethanolamine chain protons at δ 3.0–3.8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 259.08 for CHBrNO) .
- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and spatial configurations .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Answer: The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to form biaryl derivatives. Reaction efficiency depends on Pd catalysts (e.g., Pd(PPh)), solvent (toluene/ethanol), and base (NaCO) . Competing side reactions (e.g., debromination) are mitigated by controlling temperature and ligand ratios .
Advanced Research Questions
Q. How can computational modeling guide the design of 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol derivatives for target-specific applications?
- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., kinases) by analyzing binding affinities and interaction motifs (hydrogen bonds with pyridine N, halogen bonding with Br) . MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
- Answer: Discrepancies (e.g., bond length variations in X-ray vs. DFT) are addressed by:
- Multi-temperature crystallography to detect thermal motion artifacts .
- Solid-state NMR to compare solution vs. crystal-phase conformations .
- Validation tools (e.g., PLATON in SHELX) to check for overfitting .
Q. How do solvent polarity and pH influence the compound’s stability in aqueous systems?
- Answer: Stability studies use:
- UV-Vis spectroscopy to track degradation (λ shifts indicate hydrolysis or oxidation).
- HPLC-MS to identify breakdown products (e.g., debrominated or ethanolamine-cleaved species) .
- Thermodynamic analysis (e.g., DSC) measures melting points and phase transitions under varying pH (3–10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
